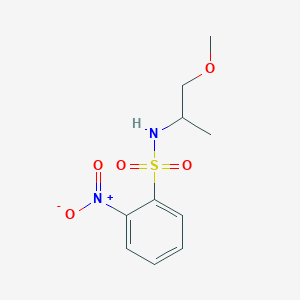![molecular formula C21H23N5O3S2 B3953393 4-AMINO-N-[4-(DIMETHYLAMINO)PHENYL]-2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B3953393.png)
4-AMINO-N-[4-(DIMETHYLAMINO)PHENYL]-2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-THIAZOLE-5-CARBOXAMIDE
Overview
Description
4-AMINO-N-[4-(DIMETHYLAMINO)PHENYL]-2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry . This compound is characterized by its unique structure, which includes an amino group, a dimethylamino phenyl group, a methoxyphenyl carbamoyl group, and a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in the synthesis include sodium borohydride (NaBH4) for reduction reactions and lithium aluminum hydride (LiAlH4) for the reduction of nitriles and amides .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N-[4-(DIMETHYLAMINO)PHENYL]-2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions can occur at the amino or dimethylamino groups.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-AMINO-N-[4-(DIMETHYLAMINO)PHENYL]-2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-AMINO-N-[4-(DIMETHYLAMINO)PHENYL]-2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar structure with a methoxyphenyl group and dimethylaniline moiety.
2-Methoxy-5-((phenylamino)methyl)phenol: Contains a methoxyphenyl and phenylamino group.
Uniqueness
4-AMINO-N-[4-(DIMETHYLAMINO)PHENYL]-2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its combination of functional groups and the presence of a thiazole ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-amino-N-[4-(dimethylamino)phenyl]-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S2/c1-26(2)15-8-4-14(5-9-15)24-20(28)18-19(22)25-21(31-18)30-12-17(27)23-13-6-10-16(29-3)11-7-13/h4-11H,12,22H2,1-3H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLBDDFCHMJAKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)SCC(=O)NC3=CC=C(C=C3)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}sulfanyl)-N-phenylacetamide](/img/structure/B3953320.png)
![N-[3-(acetylamino)phenyl]-2-phenoxypropanamide](/img/structure/B3953328.png)
![3-[3-(2,6-dimethylphenoxy)azetidin-1-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B3953331.png)
![8-ethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B3953338.png)
![1-[4-(1H-spiro[azepane-4,2'-chromen]-1-ylcarbonyl)phenyl]ethanone](/img/structure/B3953343.png)

![2-(4-chlorophenyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3953350.png)

![5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3953370.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B3953371.png)
![2-(2-{[2-(allylamino)benzoyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid](/img/structure/B3953373.png)

![3-allyl-5-[2-(2-methyl-3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953388.png)

